4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro1benzothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C10H4Cl2N2S and a molecular weight of 255.12 g/mol This compound is characterized by its unique structure, which includes a benzothieno ring fused to a pyrimidine ring, with chlorine atoms at the 4 and 7 positions
Vorbereitungsmethoden
The synthesis of 4,7-Dichloro1benzothieno[3,2-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-aminothiophenol and 2,4-dichloropyrimidine as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4,7-Dichloro1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific nucleophiles and reaction conditions used.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro1benzothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,7-Dichloro1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloro1benzothieno[3,2-d]pyrimidine can be compared to other similar compounds, such as:
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine: This compound has a similar structure but with chlorine atoms at different positions.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with a pyrrolo ring instead of a benzothieno ring.
The uniqueness of 4,7-Dichloro1benzothieno[3,2-d]pyrimidine lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H4Cl2N2S |
---|---|
Molekulargewicht |
255.12 g/mol |
IUPAC-Name |
4,7-dichloro-[1]benzothiolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H4Cl2N2S/c11-5-1-2-6-7(3-5)15-9-8(6)13-4-14-10(9)12/h1-4H |
InChI-Schlüssel |
FKTNGAOYFXVWDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC3=C2N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.